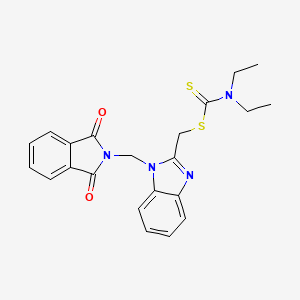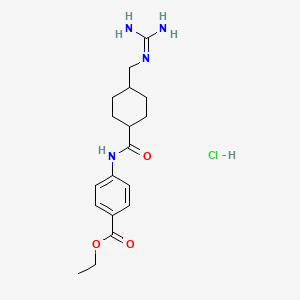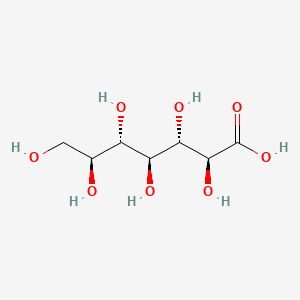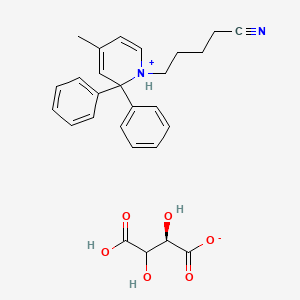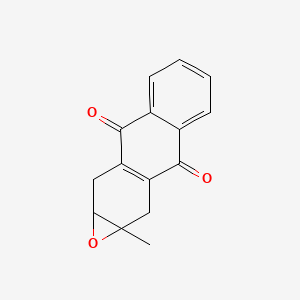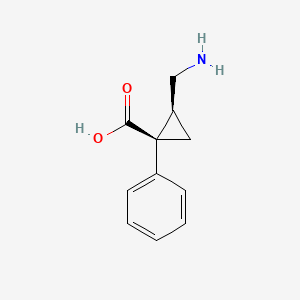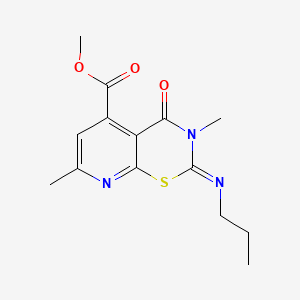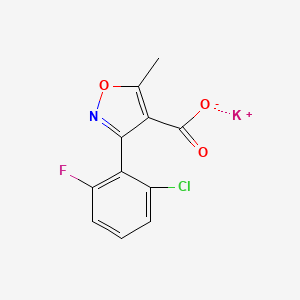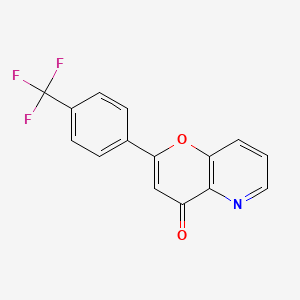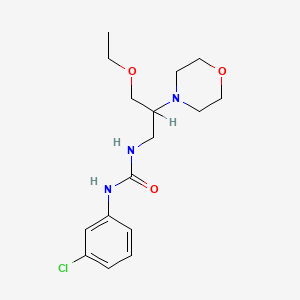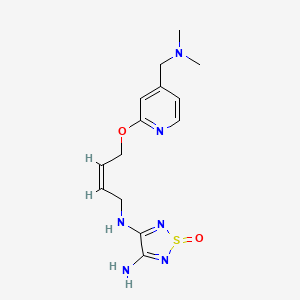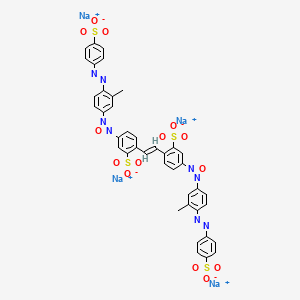
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropyl group, an isopropyl group, and a bicyclic oxa-azabicyclo moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl, isopropyl, and oxa-azabicyclo groups are introduced through various substitution reactions. These reactions may involve the use of reagents like alkyl halides, cyclopropylamines, and bicyclic intermediates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazin-2-amine: A simpler triazine derivative without the complex substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the triazine ring.
Isopropylamine: Contains the isopropyl group but lacks the triazine ring and other substituents.
Uniqueness
1,3,5-Triazin-2-amine, N-cyclopropyl-4-(1-methylethyl)-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-,monohydrochloride is unique due to its combination of a triazine ring with cyclopropyl, isopropyl, and oxa-azabicyclo groups. This unique structure may confer specific chemical and biological properties that are not present in simpler compounds.
Propriétés
Numéro CAS |
148296-21-3 |
|---|---|
Formule moléculaire |
C15H24ClN5O |
Poids moléculaire |
325.84 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-propan-2-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-9(2)13-17-14(16-10-3-4-10)19-15(18-13)20-7-11-5-6-12(8-20)21-11;/h9-12H,3-8H2,1-2H3,(H,16,17,18,19);1H |
Clé InChI |
SNROMBQWSIOKRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


